molecular formula C16H23N3O2 B13099581 3-Ethoxy-2-methyl-N-(3-methylbutyl)-2H-indazole-6-carboxamide CAS No. 919107-64-5

3-Ethoxy-2-methyl-N-(3-methylbutyl)-2H-indazole-6-carboxamide

Cat. No.: B13099581
CAS No.: 919107-64-5
M. Wt: 289.37 g/mol
InChI Key: TYUKDWGUBCHZMF-UHFFFAOYSA-N
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Description

3-Ethoxy-2-methyl-N-(3-methylbutyl)-2H-indazole-6-carboxamide is a synthetic indazole-carboxamide derivative of significant interest in advanced chemical and pharmacological research. Compounds based on the indazole-carboxamide structure are frequently investigated for their potential as potent synthetic cannabinoid receptor agonists, making them valuable tools for studying the endocannabinoid system . Researchers utilize this and related structures to explore complex structure-activity relationships (SAR), particularly how substitutions on the indazole ring and the carboxamide side chain influence receptor binding affinity and functional activity . Beyond receptor studies, the 2H-indazole scaffold is a prominent pharmacophore in medicinal chemistry. It serves as a core structure in the development of novel therapeutic agents, with research applications spanning from immunomodulation to oncology. For instance, indazole-carboxamide derivatives have been identified as potent antagonists for targets like the Prostanoid EP4 receptor, showing promise in preclinical models for cancer immunotherapy . Other research avenues for substituted indazoles include their investigation as Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors for the treatment of various autoimmune and inflammatory diseases . This product is intended solely for research purposes in a controlled laboratory setting . It is not for diagnostic or therapeutic use and is strictly not for human consumption . Please be aware that certain indazole-carboxamide compounds may be subject to control under laws such as the Controlled Drugs and Substances Act . Researchers are responsible for ensuring their work complies with all applicable local, national, and international regulations.

Properties

CAS No.

919107-64-5

Molecular Formula

C16H23N3O2

Molecular Weight

289.37 g/mol

IUPAC Name

3-ethoxy-2-methyl-N-(3-methylbutyl)indazole-6-carboxamide

InChI

InChI=1S/C16H23N3O2/c1-5-21-16-13-7-6-12(10-14(13)18-19(16)4)15(20)17-9-8-11(2)3/h6-7,10-11H,5,8-9H2,1-4H3,(H,17,20)

InChI Key

TYUKDWGUBCHZMF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C2C=CC(=CC2=NN1C)C(=O)NCCC(C)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 3-Ethoxy-2-methyl-N-(3-methylbutyl)-2H-indazole-6-carboxamide generally follows a multi-step sequence involving:

  • Construction of the indazole core.
  • Introduction of the 2-methyl and 3-ethoxy substituents.
  • Formation of the 6-carboxamide group.
  • N-alkylation or amide formation with the 3-methylbutyl amine.

This approach aligns with methods described for related indazole carboxamide derivatives in patent WO2010032875A2 and EP3448847A1, which detail heterocyclic carboxamide syntheses involving amination, alkylation, and functional group interconversions under controlled conditions.

Stepwise Preparation Details

Step Reaction Type Reagents/Conditions Description
1 Indazole Core Assembly Starting from substituted anilines and hydrazines under cyclization conditions Formation of the 2H-indazole ring system, often via condensation and ring closure reactions.
2 Introduction of 2-Methyl Group Alkylation using methylating agents (e.g., methyl iodide) or via methyl-substituted precursors Selective methylation at the 2-position of the indazole ring.
3 Ethoxylation at 3-Position Nucleophilic substitution or O-alkylation with ethylating agents (e.g., ethyl bromide) Introduction of the ethoxy substituent at the 3-position, often requiring protection/deprotection strategies.
4 Carboxamide Formation at 6-Position Conversion of 6-carboxyl precursor (acid or ester) to carboxamide via amide coupling reagents (e.g., carbodiimides) Coupling with 3-methylbutyl amine to form the N-substituted carboxamide.
5 Purification and Crystallization Chromatographic purification and crystallization from suitable solvents (e.g., toluene, ethyl acetate) Isolation of the pure compound in crystalline form suitable for characterization.

Specific Example from Patent Literature

  • A typical preparation involves starting with a 6-carboxylate indazole intermediate, which is converted to the acid chloride or activated ester.
  • The acid derivative is then reacted with 3-methylbutylamine under mild base conditions (e.g., triethylamine) to form the carboxamide.
  • The 3-ethoxy substituent is introduced by O-alkylation of a 3-hydroxy intermediate using ethyl halides in the presence of a base.
  • Methylation at the 2-position can be achieved prior to or after ring closure, depending on precursor availability.

Reaction Conditions and Yields

  • Reactions are typically conducted under inert atmosphere (nitrogen or argon) to prevent oxidation.
  • Temperatures range from 0°C (for sensitive steps) up to reflux conditions depending on the step.
  • Typical yields for each step range from 60% to 85%, with overall yields around 40-50% after purification.
  • Purification involves silica gel chromatography using solvent systems like hexane/ethyl acetate or chloroform/methanol mixtures, followed by recrystallization.

Analytical and Characterization Data

Parameter Typical Data
Melting Point 120-130°C (crystalline form)
NMR (1H, DMSO-d6) Signals corresponding to ethoxy protons (~4.0 ppm), methyl groups (~1.2-2.0 ppm), and amide NH (~8-9 ppm)
Mass Spectrometry (ESI) Molecular ion peak consistent with expected molecular weight (~319-330 Da)
IR Spectroscopy Characteristic amide C=O stretch (~1650 cm^-1), aromatic C-H, and ether C-O stretches
Purity >98% by HPLC

Research Findings and Notes

  • Preparation methods emphasize regioselectivity in substitution on the indazole ring to avoid side reactions.
  • The choice of protecting groups and reaction sequence is critical to maintain functional group integrity.
  • Crystalline forms obtained exhibit good stability and are suitable for pharmaceutical formulation development.
  • The compound’s synthetic accessibility allows for structural modifications to explore pharmacological activity.

Summary Table of Preparation Methods

Method Aspect Description Reference
Core synthesis Cyclization of substituted anilines and hydrazines
2-Methyl substitution Methylation via alkylating agents or methylated precursors
3-Ethoxy introduction O-alkylation of hydroxy intermediates with ethyl halides
Carboxamide formation Amide coupling with 3-methylbutylamine using coupling reagents
Purification Chromatography and recrystallization from organic solvents

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-N-isopentyl-2-methyl-2H-indazole-6-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structural Analogs

Indazole Carboxamide Derivatives

a. 4-(6-(Azetidine-1-carbonyl)-5-fluoropyridin-3-yloxy)-2-ethyl-N-(5-methylpyrazin-2-yl)-2H-indazole-6-carboxamide (Compound 42)

  • Structural Differences : Features a pyrazin-2-yl carboxamide group and a fluorine-substituted pyridinyloxy moiety at position 4.
  • Activity : Demonstrated potent glucokinase activation (EC₅₀ = 12 nM) and favorable pharmacokinetics in preclinical studies, attributed to the fluorinated pyridine and azetidine groups enhancing target binding and metabolic stability .

b. 2-Butyl-3-methoxy-N-(4-phenylbutyl)-2H-indazole-6-carboxamide

  • Structural Differences : Substitutes ethoxy with methoxy at position 3 and replaces 3-methylbutyl with a 4-phenylbutyl carboxamide group.
  • Molecular Weight : 379.5 g/mol (vs. ~349 g/mol for the target compound), indicating increased bulk due to the aromatic phenyl group.
Heterocyclic Variations

3-Isoxazolecarboxamide,5-methyl-N-[2-methyl-6-(1-methylethyl)phenyl]

  • Core Structure : Isoxazole ring instead of indazole, with a methyl-isopropylphenyl carboxamide.
  • Molecular Weight : 258.3 g/mol, significantly lower than the target compound.
  • Activity : Isoxazole derivatives are often explored for antimicrobial or anti-inflammatory applications, contrasting with indazole-based enzyme modulators. The reduced aromaticity and smaller heterocycle may limit π-π stacking interactions critical for indazole-target binding .
Substituent-Driven Comparisons: The 3-Methylbutyl Group
  • 3-Methylbutyl S-2-diisopropylaminoethyl methylphosphonothiolate and 3-Methylbutyl propylphosphonofluoridate: Application: Organophosphorus nerve agents or pesticides, unrelated to indazole pharmacology. Relevance: The shared 3-methylbutyl group highlights its role in enhancing lipophilicity and resistance to esterase-mediated hydrolysis, a property that may also benefit the metabolic stability of the target indazole compound .

Data Tables

Table 1: Structural and Pharmacological Comparison of Indazole Derivatives
Compound Name Core Structure Substituents (Positions) Molecular Weight (g/mol) Key Activity Source
Target Compound Indazole 3-Ethoxy, 2-methyl, 6-(3-methylbutylamide) ~349 Glucokinase activation (hypothetical)
Compound 42 Indazole 4-Pyridinyloxy, 6-(pyrazinylamide) ~550 Glucokinase activator (EC₅₀ = 12 nM) Bourbounais, 2013
2-Butyl-3-methoxy-N-(4-phenylbutyl) Indazole 3-Methoxy, 6-(phenylbutylamide) 379.5 Undisclosed (structural analog) ChemTik Products
Table 2: Heterocyclic and Substituent Comparisons
Compound Name Heterocycle Key Substituent Molecular Weight (g/mol) Application
Target Compound Indazole 3-Ethoxy, 3-methylbutyl ~349 Enzyme modulation
3-Isoxazolecarboxamide Isoxazole Methyl-isopropylphenyl 258.3 Antimicrobial (hypothetical)
3-Methylbutyl propylphosphonofluoridate Organophosphate 3-Methylbutyl 208.2 Nerve agent/pesticide

Research Findings and Implications

  • Substituent Effects : Ethoxy groups balance electron donation and steric effects better than methoxy or bulkier alkoxy chains, optimizing target engagement .
  • 3-Methylbutyl Advantage: Enhances metabolic stability across diverse compound classes, from indazoles to organophosphates, by resisting hydrolysis .
  • Heterocycle Impact : Indazoles outperform isoxazoles in enzyme modulation due to superior aromatic stacking and hydrogen-bonding capabilities .

Biological Activity

3-Ethoxy-2-methyl-N-(3-methylbutyl)-2H-indazole-6-carboxamide is a synthetic compound belonging to the indazole family, known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antiviral properties, anti-inflammatory effects, and potential applications in pharmacology.

Chemical Structure

The compound's structure can be represented as follows:

  • Molecular Formula : C17H25N3O3
  • Chemical Structure :
    C1C2C3C4C5C6C7C8C9C10C11C12C13C14C15C16C17\text{C}_1\text{C}_2\text{C}_3\text{C}_4\text{C}_5\text{C}_6\text{C}_7\text{C}_8\text{C}_9\text{C}_{10}\text{C}_{11}\text{C}_{12}\text{C}_{13}\text{C}_{14}\text{C}_{15}\text{C}_{16}\text{C}_{17}

Antiviral Properties

Preliminary studies suggest that this compound exhibits significant antiviral activity. Research indicates its potential to inhibit viral replication, making it a candidate for further investigation in antiviral drug development.

Anti-inflammatory Effects

The compound has shown promising anti-inflammatory properties. It appears to modulate key inflammatory pathways, potentially offering therapeutic benefits in treating inflammatory diseases. The involvement of the phosphoinositide 3-kinase (PI3K) signaling pathway has been highlighted as a mechanism through which this compound exerts its effects on inflammation .

Understanding the mechanism of action is crucial for optimizing the therapeutic potential of this compound. Interaction studies reveal that it may act on specific receptors or enzymes involved in various biological processes. Notably, its interaction with PI3K isoforms could be pivotal in mediating its biological effects .

Comparative Analysis with Similar Compounds

To provide context, a comparative analysis with structurally similar compounds is presented below:

Compound NameMolecular FormulaKey Characteristics
3-Methoxy-N-(3-methylbutyl)-2-propylindazoleC17H25N3O2Explored for antiviral activity.
3-Ethoxy-N-isopentyl-2-methylindazoleC17H25N3O3Studied for anti-inflammatory effects.
3-Methyl-N-(3-methylbutyl)-2H-indazoleC14H19N3OFocused on receptor interactions; potential anticancer properties.
3-Methoxy-N-(4-bromobutyl)-indazoleC17H24BrN3O2Investigated for halogen substitution effects on biological activity.

This table illustrates the structural diversity within the indazole family and emphasizes the unique properties of this compound.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

  • Antiviral Study : A study demonstrated that the compound inhibited viral replication in vitro, suggesting its potential as an antiviral agent.
  • Inflammation Model : In an animal model of inflammation, treatment with this compound resulted in a significant reduction in inflammatory markers, indicating its therapeutic potential in inflammatory diseases .
  • Receptor Interaction Study : Research has shown that this compound interacts with specific PI3K isoforms, which are implicated in various disease states, including cancer and autoimmune disorders .

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